molecular formula C9H6BrNO2 B1415581 3-Bromo-6-cyano-2-methylbenzoic acid CAS No. 1807165-41-8

3-Bromo-6-cyano-2-methylbenzoic acid

Cat. No.: B1415581
CAS No.: 1807165-41-8
M. Wt: 240.05 g/mol
InChI Key: OZOFZWBWRBSMAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-6-cyano-2-methylbenzoic acid is a chemical compound with the molecular formula C9H6BrNO2. It is a pale yellow crystalline solid with a melting point of 242-246°C and a boiling point of 384.7°C. This compound is slightly soluble in water and soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO). It is known for its ability to form self-assembled monolayers (SAMs) on gold surfaces, making it an important molecule in various scientific research applications.

Preparation Methods

3-Bromo-6-cyano-2-methylbenzoic acid can be synthesized from 3-bromo-6-nitro-2-methylbenzoic acid through a nucleophilic substitution reaction with sodium cyanide. The resulting product is then hydrolyzed to obtain this compound. This compound can be characterized by various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), infrared (IR) spectroscopy, and mass spectrometry.

Chemical Reactions Analysis

3-Bromo-6-cyano-2-methylbenzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium cyanide.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

    Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.

Scientific Research Applications

3-Bromo-6-cyano-2-methylbenzoic acid is utilized in diverse scientific research fields due to its unique properties:

    Organic Synthesis: It is used as a building block in the synthesis of various organic compounds.

    Drug Discovery: The compound is employed in the development of new pharmaceuticals and biologically active molecules.

    Material Science: Its ability to form self-assembled monolayers on gold surfaces makes it valuable in material science research.

Mechanism of Action

The mechanism of action of 3-Bromo-6-cyano-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of different products that can interact with biological molecules.

Comparison with Similar Compounds

3-Bromo-6-cyano-2-methylbenzoic acid can be compared with other similar compounds such as:

    3-Bromo-2-methylbenzoic acid: This compound is used in the preparation of various biologically active compounds.

    2-Methyl-3-bromo-6-cyanobenzoic acid: Another similar compound with applications in organic synthesis and material science.

These compounds share similar chemical structures but differ in their specific functional groups and applications, highlighting the uniqueness of this compound in scientific research.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-Bromo-6-cyano-2-methylbenzoic acid, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via nucleophilic substitution using 3-bromo-6-nitro-2-methylbenzoic acid and sodium cyanide, followed by hydrolysis. Key variables include solvent choice (e.g., DMF or DMSO), reaction temperature (typically 60–80°C), and stoichiometric ratios. Excess NaCN ensures complete substitution, while controlled hydrolysis avoids over-degradation of the cyano group .
  • Characterization : Post-synthesis, confirm purity via HPLC (>98%) and structural integrity using 1^1H/13^13C NMR (e.g., characteristic peaks: Br at δ 7.8 ppm, CN at ~110 ppm in 13^13C) and IR (C≡N stretch ~2200 cm1^{-1}) .

Q. Which spectroscopic techniques are most reliable for characterizing substituent effects in this compound?

  • NMR : Distinguishes bromine’s deshielding effects on adjacent protons and quantifies electronic interactions between substituents (e.g., methyl group’s upfield shift due to electron donation).
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (theoretical m/z 255.97 for C9_9H6_6BrNO2_2) and detects fragmentation patterns (e.g., loss of COOH group at m/z 210) .
  • X-ray Crystallography : While not directly cited for this compound, SHELX software (e.g., SHELXL) is widely used for refining crystal structures of similar halogenated aromatics, aiding in resolving bond angles and torsional strain .

Advanced Research Questions

Q. How do electron-withdrawing groups (Br, CN) influence the reactivity of this compound in Suzuki-Miyaura coupling reactions?

  • Mechanistic Insight : The bromine atom acts as a leaving group, while the cyano group stabilizes the transition state via resonance. Optimize conditions using Pd(PPh3_3)4_4 catalyst, Na2_2CO3_3 base, and toluene/water solvent at 90°C. Monitor coupling efficiency via 19^19F NMR if fluorinated boronic acids are used .
  • Challenges : Competing hydrolysis of the cyano group under basic conditions may require inert atmospheres or shorter reaction times.

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

  • Case Study : If IR shows unexpected C=O stretches (e.g., 1700 cm1^{-1}), consider keto-enol tautomerism or esterification byproducts. Use 2D NMR (COSY, HSQC) to map proton-carbon correlations and identify impurities.
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian or ORCA software) to confirm assignments .

Q. How does the compound’s structure enable its use in self-assembled monolayers (SAMs) on gold surfaces?

  • Design Principles : The carboxylic acid group anchors to Au(111) via covalent bonding, while the cyano and bromine groups dictate monolayer packing density and orientation. Characterize SAMs using AFM (surface roughness <1 nm) and cyclic voltammetry (blocking efficiency >90%) .
  • Applications : SAMs functionalized with this compound are used in biosensor development, leveraging its electron-deficient aromatic core for selective analyte binding .

Q. What computational methods predict the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

  • DFT Modeling : Calculate Fukui indices to identify electrophilic centers (Br position: highest ff^- value). Solvent effects (e.g., DMSO’s polarity) are modeled using PCM or SMD continuum models.
  • Kinetic Studies : Monitor NAS with amines (e.g., pyrrolidine) via UV-Vis to determine rate constants (kobsk_{obs}) and correlate with computed activation energies .

Q. Methodological Recommendations

  • Synthetic Optimization : Use Design of Experiments (DoE) to screen variables (e.g., temperature, catalyst loading) and maximize yield .
  • Data Reproducibility : Archive raw spectral data in repositories like Zenodo and cross-validate with independent techniques (e.g., XRD for ambiguous NMR peaks).
  • Safety Protocols : Handle NaCN under inert conditions; use scrubbers for HBr off-gases during hydrolysis .

Properties

IUPAC Name

3-bromo-6-cyano-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c1-5-7(10)3-2-6(4-11)8(5)9(12)13/h2-3H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZOFZWBWRBSMAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C(=O)O)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Bromo-6-cyano-2-methylbenzoic acid
3-Bromo-6-cyano-2-methylbenzoic acid
Reactant of Route 3
3-Bromo-6-cyano-2-methylbenzoic acid
3-Bromo-6-cyano-2-methylbenzoic acid
3-Bromo-6-cyano-2-methylbenzoic acid
3-Bromo-6-cyano-2-methylbenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.